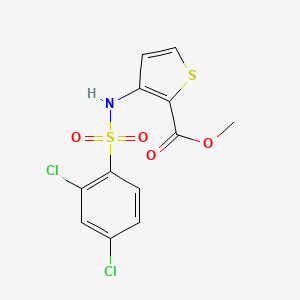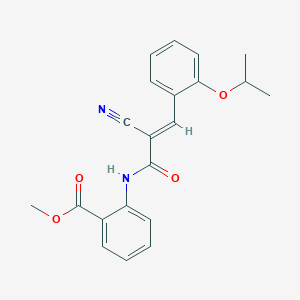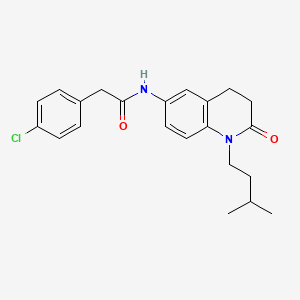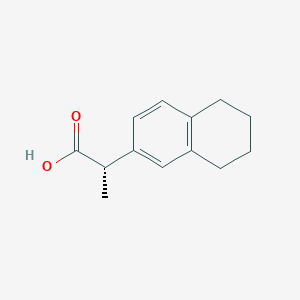
(2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid, also known as THP-PS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. THP-PS is a prodrug of (S)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propionic acid (THP), which is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119). GPR119 is a promising target for the treatment of type 2 diabetes and obesity, as it is involved in the regulation of glucose and lipid metabolism.
Mecanismo De Acción
(2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid exerts its pharmacological effects by activating GPR119, which is expressed in pancreatic beta cells, intestinal L-cells, and adipose tissue. GPR119 activation leads to the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and improve glucose tolerance. GPR119 activation also promotes the release of peptides that regulate appetite and energy expenditure, such as peptide YY (PYY) and GLP-1, leading to reduced food intake and increased energy expenditure.
Biochemical and physiological effects:
(2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid has been shown to have a number of biochemical and physiological effects in animal models. These include improved glucose tolerance, increased insulin secretion, reduced body weight and adiposity, improved lipid metabolism, and reduced liver fat accumulation. (2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid has also been shown to increase GLP-1 and PYY secretion, leading to reduced food intake and increased energy expenditure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid has several advantages for use in lab experiments. It is a potent and selective agonist of GPR119, with high affinity and efficacy. It is also stable and easy to handle, with good solubility in aqueous and organic solvents. However, (2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis and purification.
Direcciones Futuras
There are several future directions for research on (2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid. These include further preclinical studies to elucidate its pharmacological effects and mechanisms of action, as well as clinical trials to evaluate its safety and efficacy in humans. (2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid may also have applications in other metabolic disorders, such as nonalcoholic fatty liver disease and metabolic syndrome. Additionally, the development of more potent and selective GPR119 agonists may lead to the discovery of new therapeutic agents for the treatment of type 2 diabetes and obesity.
Métodos De Síntesis
(2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid can be synthesized via a multistep process starting from commercially available starting materials. The synthesis involves the protection of the carboxylic acid group of THP, followed by the introduction of a prodrug moiety, and subsequent deprotection to yield (2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid. The synthesis has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
(2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. In preclinical studies, (2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid has been shown to improve glucose tolerance, increase insulin secretion, and reduce body weight and adiposity in animal models of diabetes and obesity. (2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid has also been shown to improve lipid metabolism and reduce liver fat accumulation in these models.
Propiedades
IUPAC Name |
(2S)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(13(14)15)11-7-6-10-4-2-3-5-12(10)8-11/h6-9H,2-5H2,1H3,(H,14,15)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJLCZBQZRQVOO-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCCC2)C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(CCCC2)C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Methylbutylidene)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2521492.png)
![2,4-Diethyl 3-methyl-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2521493.png)
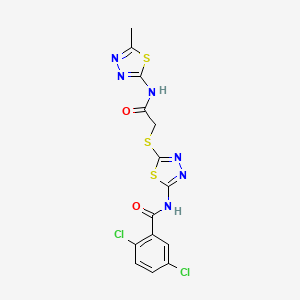
![ethyl 6-acetyl-2-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2521495.png)
![N-(1-cyanocyclohexyl)-2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2521496.png)
![Methyl 2-[cyanomethyl-[2-(4-methylphenyl)acetyl]amino]acetate](/img/structure/B2521497.png)

![3-Nitro-5-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B2521499.png)

